2,3,4,5-Tetrachlorophenol

Description

Significance of Chlorophenols as Environmental Contaminants

Chlorophenols are synthetic chemical compounds in which one or more hydrogen atoms on the phenol (B47542) ring have been replaced by chlorine atoms. wikipedia.org There are 19 different chlorophenol congeners, ranging from monochlorophenols to the fully chlorinated pentachlorophenol (B1679276). wikipedia.orginchem.org These compounds have been used extensively as pesticides, herbicides, fungicides, and disinfectants, leading to their release into various environmental compartments. nih.govnih.goviupac.org

Their persistence in soil and water, coupled with their potential for bioaccumulation, has made them a significant environmental concern. aloki.hu The toxicity of chlorophenols generally increases with the number of chlorine atoms. sci-hub.se Many chlorophenols are classified as priority pollutants by environmental agencies due to their potential to cause adverse effects in organisms. nih.govaloki.hu

Overview of 2,3,4,5-Tetrachlorophenol as a Specific Congener

This compound (2,3,4,5-TeCP) is a tetrachlorophenol with the chemical formula C₆H₂Cl₄O. nih.gov It exists as a solid at room temperature and has a characteristic medicinal odor. inchem.org This specific congener is of interest not only due to its direct release into the environment but also as a metabolic byproduct of other chlorinated compounds, such as the insecticide lindane and the more highly chlorinated pentachlorophenol (PCP). nih.govpops.int

The environmental fate of this compound is influenced by factors such as soil composition and the presence of microorganisms. It has been detected in various environmental matrices, including soil and water. Research indicates that it has the potential for bioconcentration in aquatic organisms.

Historical Context of Chlorophenol Research

The use of chlorophenols as pesticides began to expand significantly in the mid-20th century. iupac.org Early research focused on their efficacy as biocides for wood preservation and in agriculture. iupac.org However, by the 1970s, growing concerns about their environmental persistence and potential health effects led to a new wave of scientific investigation. nih.gov This era saw the development of advanced analytical techniques that allowed for the detection of chlorophenols and their impurities, such as chlorinated dibenzo-p-dioxins and dibenzofurans, in environmental samples. nih.gov Subsequent research has focused on their toxicology, environmental fate and transport, and bioremediation. nih.govnih.gov The study of specific congeners like this compound is crucial for understanding the complete environmental impact of this class of compounds.

Detailed Research Findings

Environmental Fate and Transport

The environmental behavior of this compound is governed by its physicochemical properties. Its solubility in water is low, and it has a tendency to adsorb to soil and sediment particles. cdc.gov The persistence of this compound in the environment is variable, with studies showing a 31% degradation in aerobic soil over 160 days and no significant degradation in anaerobic soil over 80 days. In a river die-away study, a biodegradation rate constant of 1.4 x 10⁻⁷ M/hr was observed after a lag phase of 400 hours.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Cl₄O |

| Molecular Weight | 231.89 g/mol |

| Melting Point | 115-117 °C |

| Water Solubility | Low |

Data sourced from PubChem and other chemical databases. nih.gov

Biological Effects

This compound exhibits toxicity to a range of organisms. In aquatic ecosystems, it can be harmful to fish, invertebrates, and algae. The toxicity is influenced by the organism and the specific exposure conditions.

Toxicity of this compound to Aquatic Organisms

| Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | 96-hour LC50 | 0.41 |

LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a test population.

The bioconcentration factor (BCF) is a measure of the accumulation of a chemical in an organism from the surrounding environment. An estimated BCF of 930 has been calculated for this compound, suggesting a high potential for bioconcentration in aquatic organisms. Measured BCF values in earthworms ranged from 38 to 351, depending on the species.

Degradation Products

The breakdown of this compound in the environment can lead to the formation of other chlorinated phenols. Reductive dechlorination, a process that can occur under anaerobic conditions, has been shown to produce 3,4,5-trichlorophenol (B165643). asm.org This transformation is a critical aspect of its environmental fate, as the degradation products may also have their own toxicological properties.

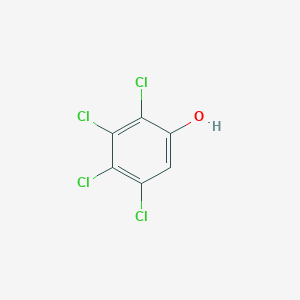

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5-tetrachlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULKYXXCCZZKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022220 | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4,5-tetrachlorophenol appears as needles (from petroleum ether, ligroin) or beige solid. (NTP, 1992), Solid; [HSDB] Powder; [MSDSonline], Needles (from petroleum ether, ligroin) or beige solid. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes, sublimes | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, 1.6 | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000339 [mmHg] | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from petroleum ether (sublimes) | |

CAS No. |

4901-51-3, 25167-83-3 | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4901-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004901513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UW5NHW9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

241 °F (NTP, 1992), 116.5 °C, 241 °F | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Environmental Occurrence, Distribution, and Sources of 2,3,4,5 Tetrachlorophenol

Environmental Presence and Levels

2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP) is a synthetic chemical that has been detected in various environmental compartments. cdc.govunl.pt Its distribution is influenced by its chemical properties, such as its solubility and potential to bind to particles. unl.ptchemicalbook.in

Chlorophenols, including tetrachlorophenols, can enter water bodies through industrial discharges, the degradation of other chemicals, and formation during water chlorination. canada.ca While concentrations of chlorophenols in Canadian surface waters are generally low, rarely exceeding 2 µg/L, specific isomers have been detected. canada.ca

In a study of drinking water from 40 Canadian treatment plants, while pentachlorophenol (B1679276) was more frequently found, the data indicates the potential for various chlorophenols to be present in both raw and treated water. canada.ca For instance, in Alberta, 2,4,6-trichlorophenol (B30397) was detected in 12 of 29 municipal drinking water supplies at concentrations up to 3 µg/L. canada.ca A study in several large Polish cities detected tetrachlorophenol in the drinking water of Wrocław during the summer at a concentration of 0.221 µg/l, which was noted as being above EU and US EPA standards. pjoes.compjoes.com

Groundwater contamination can also occur. At a site in Minneapolis, Minnesota, this compound was detected in a groundwater monitoring well in May 2016 at a concentration of 1.3 µg/L. cpkcr.com Another report indicated that groundwater containing 2,3,4,5-TeCP at an average concentration of 140 µg/L was found at a concentration of 0.04 µg/L in the effluent of a sewage treatment plant. chemicalbook.in

Interactive Table: Detection of Tetrachlorophenols in Aquatic Environments

| Location/Study | Water Type | Compound | Concentration |

|---|---|---|---|

| Wrocław, Poland pjoes.compjoes.com | Drinking Water | Tetrachlorophenol | 0.221 µg/L |

| Minneapolis, MN cpkcr.com | Groundwater | This compound | 1.3 µg/L |

| Sewage Treatment Plant chemicalbook.in | Groundwater (influent) | This compound | 140 µg/L (average) |

| Sewage Treatment Plant chemicalbook.in | Effluent | This compound | 0.04 µg/L |

| Janakka, Finland nih.gov | Tap Water | 2,3,4,6-Tetrachlorophenol (B30399) | 16 ng/L |

| Jyvaskyla City, Finland nih.gov | Tap Water | 2,3,4,6-Tetrachlorophenol | 9 ng/L |

This compound is expected to have slight mobility in soil due to its tendency to adsorb to soil particles. chemicalbook.in Its organic carbon-water (B12546825) partition coefficient (Koc) is estimated to be around 4600, suggesting it will bind to soil and sediment. chemicalbook.in Measured Koc values for this compound were 13,200 in lake sediment, 13,900 in river sediment, and 12,500 in aquifer material. chemicalbook.in

In an aqueous adsorption study, sediments were found to contain 1360 pg/g of this compound, while suspended matter contained 480 pg/g. nih.gov Sediments located at the end of a wastewater pipe were also monitored for the presence of this compound. echemi.com Dewatered sludge from a sewage treatment plant was found to contain the compound at a concentration of 0.07 mg/kg of total solids. chemicalbook.in The persistence of 2,3,4,5-TeCP in soil can be significant, with one study reporting 31% biodegradation in aerobic clay loam soil after 160 days and no significant degradation in anaerobic conditions over 80 days. chemicalbook.in

Interactive Table: Adsorption and Concentration of this compound in Soil and Sediment

| Matrix | Parameter | Value | Reference |

|---|---|---|---|

| Lake Sediment | Koc | 13,200 | chemicalbook.in |

| River Sediment | Koc | 13,900 | chemicalbook.in |

| Aquifer Material | Koc | 12,500 | chemicalbook.in |

| Eustis Fine Sand | Kp | 4.19 mL/g | chemicalbook.in |

| Aqueous Study Sediment | Concentration | 1360 pg/g | nih.gov |

| Aqueous Study Suspended Matter | Concentration | 480 pg/g | nih.gov |

| Dewatered Sewage Sludge | Concentration | 0.07 mg/kg | chemicalbook.in |

Chlorophenols can be released into the atmosphere through the incineration of chlorinated wastes and the combustion of various materials like municipal solid waste, coal, and wood. cdc.gov While specific data on the atmospheric concentration of 2,3,4,5-TeCP is limited, the general class of chlorophenols has been detected in city air at very low concentrations, typically less than a part per trillion. cdc.gov The physical properties of tetrachlorophenols suggest they have a greater potential to biomagnify compared to less chlorinated phenols. cdc.gov The transport of these compounds is influenced by their volatility, which decreases as the number of chlorine atoms increases. epa.gov

The higher chlorinated phenols, such as tetrachlorophenols, are expected to bioaccumulate in aquatic organisms to a greater extent than less chlorinated ones. waterquality.gov.au The potential for bioaccumulation is significant for tetrachlorophenols. cdc.gov For instance, bioconcentration values of 38 to 351 were measured for this compound in two species of earthworms. nih.gov

Atmospheric Occurrence and Transport

Anthropogenic Sources of this compound in the Environment

This compound is a synthetic organic compound. unl.pt It is not naturally occurring. dcceew.gov.au The primary sources of chlorophenols in the environment are industrial activities. unl.ptcdc.gov They are produced by chlorinating phenol (B47542) or through the hydrolysis of chlorobenzenes. unl.pt

Specifically, 2,3,4,5-TeCP has been identified as one of the eight chlorophenols used by industry. unl.pt It can be produced through the alkaline hydrolysis of hexachlorobenzene. cdc.gov It is also known to be a metabolite of the pesticide pentachlorophenol (PCP). nih.gov Furthermore, 2,3,4,5-TeCP can be a fecal metabolite of 1,2,3,5-tetrachlorobenzene. nih.gov Chlorophenols, including tetrachlorophenols, have been used as fungicides, wood preservatives, and in the production of other chemicals. unl.ptepa.govafirm-group.com For example, this compound is used as a chemical intermediate in the pharmaceutical and agrochemical industries and as a wood preservative. lookchem.com It may also be present as an impurity in the production of other chemicals or formed during waste incineration. cdc.govafirm-group.com

Release from Wood Preservation Activities

This compound, along with other tetrachlorophenol isomers, has been utilized in the wood preservation industry to protect timber from fungal decay and insect infestation. unl.ptlookchem.com Its application as a wood preservative is a direct route for its release into the environment. lookchem.com Leaching from treated wood products is a significant pathway for soil and water contamination. woodpreservation.ca

Furthermore, this compound is a notable impurity in commercial-grade pentachlorophenol (PCP), a widely used heavy-duty wood preservative. woodpreservation.ca The manufacturing process of PCP through the chlorination of phenol is often incomplete, resulting in a product that is 85-90% pure and contains various other chlorinated phenols, including significant amounts of tetrachlorophenols. woodpreservation.ca Technical grade PCP can contain between 40,000 to 80,000 mg/kg of total tetrachlorophenols, with this compound being one of the specific isomers present. woodpreservation.ca Consequently, the use of technical-grade PCP in wood treatment facilities has led to the release of this compound into the surrounding environment. Soil collected at an abandoned sawmill site that housed a wood-preserving facility was found to contain this compound at a concentration of 2500 µg/kg of dry soil. nih.gov

Table 1: Concentration of Tetrachlorophenol Isomers in Technical Grade Pentachlorophenol (PCP)

| Contaminant | Concentration in Technical Grade PCP (mg/kg) |

|---|---|

| 2,3,4,6-Tetrachlorophenol | 49,000 |

| This compound | 9,000 |

| Total Tetrachlorophenols | 40,000 - 80,000 |

Source: Wood Preservation Canada woodpreservation.ca

By-product of Pesticide and Herbicide Degradation (e.g., Pentachlorophenol, 2,4-D, 2,4,5-T)

A primary environmental source of this compound is the degradation of the widely used pesticide, pentachlorophenol (PCP). nih.govnih.gov PCP undergoes biodegradation in soil and water through various pathways, a principal one being reductive dehalogenation. wikipedia.orgcdc.gov This process involves the sequential removal of chlorine atoms from the phenol ring. Under both aerobic and anaerobic conditions, microorganisms in soil and sediment can break down PCP into various tetrachlorophenol isomers, including this compound. nih.govwikipedia.orgcdc.govasm.org

Studies have identified this compound as a major degradation product of PCP in soil. cdc.govpops.inttandfonline.com For instance, research on the degradation of PCP in Hagerstown silty clay loam detected this compound as a metabolite. nih.gov Similarly, studies of PCP transformation in different soil types under flooded (anaerobic) conditions showed the formation of this compound. cdc.govtandfonline.com A methanogenic consortium, for example, was shown to degrade PCP first to this compound, which was then further dechlorinated to 3,4,5-trichlorophenol (B165643). asm.orgnih.gov

Table 2: Documented Degradation Pathways Leading to this compound

| Parent Compound | Degradation Process | Resulting Product(s) | Environment |

|---|---|---|---|

| Pentachlorophenol (PCP) | Reductive Dehalogenation / Biotransformation | This compound , other TeCPs, TCPs | Soil (aerobic & anaerobic), Sediments, Water |

| Pentachlorophenol (PCP) | Microbial Degradation | This compound , 2,3,5,6-Tetrachlorophenol (B165523), 2,3,6-Trichlorophenol | Soil |

| Pentachlorophenol (PCP) | Anaerobic Biotransformation | This compound , 3,4,5-Trichlorophenol | Anaerobic digester sludge |

Sources: PubChem nih.gov, Applied and Environmental Microbiology asm.org, Journal of Environmental Science and Health nih.gov, Agency for Toxic Substances and Disease Registry cdc.gov

Formation during Incineration Processes

Incineration of municipal and hazardous wastes containing chlorinated organic compounds is another significant source of chlorophenols, including this compound. nih.govresearchgate.netnih.gov During combustion, complex chemical reactions can lead to the formation of various chlorinated aromatic compounds. researchgate.net Tetrachlorophenols have been detected in the flue gas and fly ash from municipal incinerators and power plants that burn wood, oil, and coal. nih.gov

Specifically, this compound has been measured in the raw gas from a hazardous waste incinerator at concentrations ranging from 6.5 to 50 ng/m³. nih.gov Laboratory studies have also shown that this compound can act as a precursor in the formation of certain polychlorinated dibenzo-p-dioxins (PCDDs) during thermal processes. osti.gov The combustion of wood treated with chlorophenols is also a source of these compounds in emissions. unl.pt

Table 3: Detection of this compound in Incineration Emissions

| Incineration Source | Location of Measurement | Detected Concentration |

|---|---|---|

| Hazardous Waste Incinerator | Raw gas, upstream from electrostatic precipitator | 6.5 - 50 ng/m³ |

| Metal Reclamation Plant | Emissions | Reported, not quantified |

Source: PubChem nih.gov

Natural Formation Pathways of Chlorophenols

While many chlorophenols in the environment are of anthropogenic origin, natural formation pathways also exist. unl.ptnih.gov Naturally occurring phenols, produced by plants and microorganisms, can undergo chlorination in the environment. wikipedia.org For instance, the chlorination of humic acids in soil and water, catalyzed by enzymes like chloroperoxidase, is a potential natural source of chlorophenols. unl.pt

Fungi, in particular, are known to synthesize chlorinated organic compounds. nih.gov Some basidiomycete fungi produce chlorinated hydroquinone (B1673460) metabolites, such as 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP). asm.org Studies have demonstrated that anaerobic bacteria, like Desulfitobacterium sp., can transform these fungal metabolites into chlorophenols. nih.govasm.org For example, TCMP can be degraded to 2,3,5,6-tetrachlorophenol. asm.org Although direct fungal synthesis of this compound is not explicitly detailed in the provided context, these pathways show that the biological machinery for producing complex chlorophenols exists in nature, potentially predating industrial sources. nih.gov This natural production of organohalides may have spurred the evolution of microbial dehalogenation capabilities. nih.gov

Environmental Fate and Transformation of 2,3,4,5 Tetrachlorophenol

Biotransformation Pathways

The breakdown of 2,3,4,5-tetrachlorophenol by microorganisms is a key process in its environmental detoxification. This degradation can occur through several pathways, largely dependent on the prevailing environmental conditions and the specific microbial populations present.

Under anaerobic conditions, a primary mechanism for the transformation of this compound is reductive dechlorination. nih.govoregonstate.edu This process involves the sequential removal of chlorine atoms from the aromatic ring, which is replaced by a hydrogen atom. In a methanogenic consortium acclimated to pentachlorophenol (B1679276), this compound was observed as a transient intermediate. nih.gov The dechlorination of this compound in this consortium led to the formation of 3,4,5-trichlorophenol (B165643). nih.gov Subsequent dechlorination steps further transformed 3,4,5-trichlorophenol into 3,4-dichlorophenol (B42033) and 3,5-dichlorophenol (B58162). nih.gov Studies with anaerobic estuarine sediment have reported a half-life of 6.5 days for this compound, with 3,4,5-trichlorophenol and 2,4,5-trichlorophenol (B144370) identified as major intermediates. nih.gov

The process of reductive dehalogenation is a critical first step in the anaerobic breakdown of highly chlorinated phenols, making them less toxic and more amenable to further degradation. oregonstate.edunih.gov The removal of chlorine atoms, particularly from the ortho position, is a common initial step. oregonstate.edu

Table 1: Reductive Dechlorination Products of this compound

| Original Compound | Condition | Key Intermediate(s) | Reference |

| This compound | Anaerobic (Methanogenic Consortium) | 3,4,5-Trichlorophenol | nih.gov |

| This compound | Anaerobic (Estuarine Sediment) | 3,4,5-Trichlorophenol, 2,4,5-Trichlorophenol | nih.gov |

The degradation of this compound is influenced by the presence or absence of oxygen. Generally, aerobic degradation of chlorophenols is faster than anaerobic degradation. frontiersin.org However, highly chlorinated phenols like tetrachlorophenols can be resistant to aerobic degradation because the chlorine atoms interfere with the action of oxygenase enzymes. unl.pt

Under aerobic conditions, some bacteria can utilize this compound, although the degradation rates and pathways can vary. For instance, in a study using a bacterial culture from a municipal wastewater treatment plant, the degradation rates of chlorophenols generally decreased with an increasing number of chlorine substituents. oregonstate.edu In some cases, aerobic degradation can be less effective for tetrachlorophenols compared to less chlorinated phenols. researchgate.net

Conversely, anaerobic conditions favor reductive dechlorination, which is a crucial step in the breakdown of highly chlorinated phenols. nih.govoregonstate.eduresearchgate.net A study comparing aerobic and anaerobic conditions found that this compound had a lag time of 50 hours under aerobic conditions and 500 hours under anaerobic conditions before degradation commenced by a pentachlorophenol-adapted bacterial culture. unl.pt In some soil studies, degradation products like 2,3,5,6- and 2,3,4,5-tetrachlorophenols were detected under both aerobic and anaerobic conditions from the breakdown of pentachlorophenol. nih.gov

Combining anaerobic and aerobic processes in sequence can be an effective strategy for the complete mineralization of chlorinated phenols. frontiersin.orgresearchgate.net The initial anaerobic stage facilitates the removal of chlorine atoms, making the resulting compounds more susceptible to subsequent aerobic degradation. frontiersin.org

A variety of bacteria have been identified with the capacity to degrade tetrachlorophenols, including the 2,3,4,5-isomer. These microorganisms often possess specialized enzymatic systems to handle these toxic compounds.

Rhodococcus : Species of Rhodococcus are known for their ability to degrade a wide range of aromatic compounds, including polychlorinated phenols. asm.orghelsinki.fiasm.org Rhodococcus chlorophenolicus, for example, initiates the degradation of polychlorinated phenols, including this compound, through para-hydroxylation. helsinki.fi This bacterium can also O-methylate chlorophenols, although this is a slower reaction compared to degradation. asm.org Rhodococcus opacus has also been noted for its ability to degrade chlorophenols. nih.govd-nb.info

Ralstonia : Members of the genus Ralstonia (now often reclassified as Cupriavidus) are efficient degraders of chlorophenols. ajbasweb.comnih.govmdpi.com Ralstonia eutropha JMP134 can grow on trichlorophenols, and related strains have shown the ability to degrade tetrachlorophenols. ajbasweb.comnih.gov In some degradation studies, Ralstonia has been found to be the most abundant genus. mdpi.com

Cupriavidus : This genus, which includes strains previously classified as Ralstonia, is known to degrade various chlorophenols, including tetrachlorophenols. mdpi.comresearchgate.net

Sphingomonas : Several strains of Sphingomonas are capable of degrading polychlorinated phenols. ajbasweb.comnih.govresearchgate.net Sphingomonas sp. strains K74 and MT1 can degrade 2,3,4,6-tetrachlorophenol (B30399) as a sole carbon and energy source. ajbasweb.com Sphingomonas wittichii RW1 has been shown to transform 1,2,3,4-tetrachlorodibenzo-p-dioxin, producing 3,4,5,6-tetrachlorocatechol and its methylated product, indicating its capability to metabolize highly chlorinated aromatic rings. nih.gov

Mycobacterium : Strains of Mycobacterium have been shown to degrade and mineralize pentachlorophenol and other chlorinated phenols. asm.orgmdpi.compops.int They can initiate degradation via para-hydroxylation and also exhibit O-methylation activity. asm.org

Pseudomonas cepacia (now Burkholderia cepacia): Resting cells of Pseudomonas cepacia AC1100, grown on 2,4,5-trichlorophenoxyacetic acid, were found to rapidly and completely dechlorinate several chlorinated phenols, including pentachlorophenol and 2,3,4,6-tetrachlorophenol. nih.govresearchgate.net However, this strain was unable to degrade this compound. researchgate.net

Co-metabolism is a process where microorganisms degrade a compound from which they derive no energy, in the presence of a primary growth substrate. This strategy is often employed for the degradation of recalcitrant xenobiotics like this compound.

The degradation of some tetrachlorophenols has been observed to be enhanced by the presence of other carbon sources. For example, the degradation of 2,3,4,6-tetrachlorophenol by Herbaspirillum sp. K1 was stimulated by the addition of yeast extract, malate, glutamate, pyruvate, peptone, and casitone. nih.gov In a study with a mixed bacterial culture from a municipal wastewater treatment plant, eight different chlorophenols, including trichlorophenols, were degraded as secondary substrates while the bacteria grew on acetate (B1210297) as the primary substrate. oregonstate.edu

The expression of the enzymes responsible for chlorophenol degradation can be induced by the chlorophenol itself but may be repressed in the presence of a more readily available carbon source. nih.gov For instance, in Pseudomonas cepacia AC1100, the enzymes for converting 2,4,5-trichlorophenol to central intermediates are induced by 2,4,5-trichlorophenol but are repressed by the presence of succinate. nih.govresearchgate.net

Fungi also play a role in the transformation of chlorophenols in the environment. One significant transformation pathway is O-methylation, which converts chlorophenols into their corresponding chloroanisoles. While this can be considered a detoxification mechanism for the fungus, the resulting chloroanisoles are often more volatile and have strong, musty odors.

The formation of 2,3,4,5-tetrachloroanisole (B1604544) can occur through the microbial methylation of this compound. This process is not limited to fungi, as some bacteria, such as Rhodococcus and Mycobacterium strains, also possess the ability to O-methylate a wide range of chlorinated phenolic compounds. asm.org In these bacteria, the preferred substrates for O-methylation are often those with the hydroxyl group flanked by two chlorine substituents. asm.org

The conversion of chlorophenols to chloroanisoles has been identified as a source of musty odors in indoor environments where wood preservatives containing pentachlorophenol (which contains tetrachlorophenols as impurities) were used. researchgate.netnih.gov Microbial growth in damp conditions can metabolize the chlorophenols into volatile chloroanisoles, such as 2,3,4,6-tetrachloroanisole. researchgate.netnih.gov

Role of Specific Microbial Consortia and Genera (e.g., Rhodococcus, Ralstonia, Cupriavidus, Sphingomonas, Mycobacterium, Pseudomonas cepacia)

Identification of Microbial Degradation Intermediates and End-products

The microbial degradation of this compound (2,3,4,5-TeCP) involves a series of transformation steps, leading to the formation of various intermediates and end-products. Under anaerobic conditions, a crucial process is reductive dehalogenation, where chlorine atoms are sequentially removed from the aromatic ring. nih.gov This process is a key step in the breakdown of highly chlorinated phenols. nih.gov

A common pathway for the anaerobic biodegradation of pentachlorophenol (PCP) involves the initial dechlorination to tetrachlorophenols, including 2,3,4,5-TeCP. nih.govtandfonline.com Following this, 2,3,4,5-TeCP can be further dehalogenated to 3,4,5-trichlorophenol (3,4,5-TCP). nih.govresearchgate.net The degradation cascade can continue, forming 3,5-dichlorophenol from 3,4,5-TCP, which is then reduced to 3-chlorophenol (B135607) (3-CP). nih.gov Ultimately, 3-CP can be converted to phenol (B47542), which may be further mineralized to methane (B114726) and carbon dioxide by anaerobic bacteria. nih.gov

The following table summarizes the identified microbial degradation intermediates of this compound.

| Initial Compound | Intermediate Products | End Products |

| This compound | 3,4,5-Trichlorophenol, 3,5-Dichlorophenol, 3-Chlorophenol | Phenol, Methane, Carbon Dioxide |

This table outlines the sequential breakdown of this compound through microbial action, highlighting the key intermediates formed during the degradation process.

Abiotic Transformation Processes

This compound can undergo photodegradation when exposed to ultraviolet (UV) radiation. researchgate.net Studies have shown that the photolytic degradation of 2,3,4,5-TeCP can proceed through dechlorination, leading to the formation of less chlorinated phenols.

In one study, the major degradation intermediates identified through gas chromatography-mass spectrometry (GC/MS) analysis included 2,3,5-trichlorophenol, 3,5-dichlorophenol, dichlorodihydroxy-benzene, and 3,4,5-trichlorocatechol. mdpi.com The formation of these products suggests that photodegradation involves both the removal of chlorine atoms and the hydroxylation of the aromatic ring. mdpi.com The process can eventually lead to the opening of the aromatic ring. researchgate.net

The following table presents the identified photodegradation products of this compound.

| Initial Compound | Identified Photodegradation Products |

| This compound | 2,3,5-Trichlorophenol, 3,5-Dichlorophenol, Dichlorodihydroxy-benzene, 3,4,5-Trichlorocatechol |

This table details the various chemical compounds that are formed when this compound is broken down by light.

Manganese dioxide (MnO₂), a common mineral in soils and sediments, can act as an environmental catalyst for the abiotic oxidative transformation of this compound. oup.comnih.gov This process involves the transfer of electrons from the chlorophenol to the manganese dioxide surface, leading to the oxidation of the organic compound. oup.com

The rate of transformation of 2,3,4,5-TeCP by manganese dioxide is influenced by the solution's pH. oup.comnih.gov Generally, the reaction rate decreases as the pH increases. oup.comnih.gov Of the tetrachlorophenol isomers, 2,3,4,5-TeCP exhibits the slowest transformation rate in the presence of MnO₂ and has the smallest pH dependence. oup.com This is because at higher pH values, the tetrachlorophenol, which is a weak organic acid, will be predominantly in its dissociated, negatively charged form. oup.com Since the surface of manganese dioxide is also typically negatively charged under these conditions, electrostatic repulsion hinders the adsorption of the chlorophenate anion onto the MnO₂ surface, thereby reducing the reaction rate. oup.com

The oxidation of 2,3,4,5-TeCP by manganese dioxide leads to the formation of larger, polymeric products through oxidative coupling. oup.comnih.gov Gas chromatography-mass spectrometry analysis has revealed that dimeric products are major transformation products. oup.comnih.gov These dimers can include structures like polychlorinated phenoxyphenols and chlorinated polyhydroxybiphenyls. oup.comnih.gov While no monomeric products were detected for 2,3,4,5-TeCP, a minor trimeric product was identified. oup.com This trimer is likely formed from the coupling of three 2,3,4,5-TeCP molecules. oup.com

The primary mechanisms involved in the oxidation of 2,3,4,5-TeCP by manganese dioxide are hydroxylation and oxidative coupling. oup.comnih.gov Hydroxylation involves the addition of hydroxyl (-OH) groups to the aromatic ring of the chlorophenol. Oxidative coupling then leads to the formation of the aforementioned dimeric and trimeric products. oup.comnih.gov These processes are central to the abiotic transformation of 2,3,4,5-TeCP in environments where manganese oxides are present. oup.com

Formation of Dimeric and Trimeric Products (e.g., Polychlorinated Phenoxyphenols, Chlorinated Polyhydroxybiphenyl)

Atmospheric Reactivity with Hydroxyl Radicals

The atmospheric fate of this compound is significantly influenced by its reaction with photochemically-produced hydroxyl (OH) radicals. echemi.comnih.gov These reactions are a primary degradation pathway for this compound in the vapor phase. nih.gov

Theoretical studies have been conducted to understand the reactivity of this compound with OH radicals in the atmosphere. hal.science The reaction involves the abstraction of the phenolic hydrogen by the hydroxyl radical, leading to the formation of a 2,3,4,5-tetrachlorophenoxyl radical. lsu.edudominican.edu This initial step is crucial in the subsequent degradation of the molecule. dominican.edu

The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated. echemi.comnih.gov This value is essential for determining the atmospheric lifetime of the compound. Based on an estimated rate constant, the atmospheric half-life of this compound is calculated to be approximately 10 days, assuming an average atmospheric concentration of hydroxyl radicals. echemi.comnih.gov

It is important to note that the reactivity and, consequently, the atmospheric half-life can be influenced by various factors. tandfonline.com The concentration of hydroxyl radicals in the atmosphere varies depending on diurnal and seasonal cycles, altitude, and geographical location. tandfonline.com

Table 1: Estimated Reaction Rate Constant and Atmospheric Half-Life of this compound with Hydroxyl Radicals

| Parameter | Value | Conditions | Source |

| Rate Constant | 1.6 x 10⁻¹² cm³/molecule-sec | 25 °C (Estimated) | echemi.comnih.gov |

| Atmospheric Half-Life | ~10 days | Atmospheric concentration of 5 x 10⁵ OH radicals/cm³ (Estimated) | echemi.comnih.gov |

Toxicological and Ecotoxicological Implications of 2,3,4,5 Tetrachlorophenol

Mechanisms of Toxicity at the Cellular and Molecular Level

The toxicity of 2,3,4,5-tetrachlorophenol at the cellular and molecular level is multifaceted, involving disruption of energy metabolism, direct effects on essential proteins, and the formation of damaging reactive molecules.

Disruption of Cellular Metabolism (e.g., Uncoupling of Oxidative Phosphorylation, Protonophoric Effect)

This compound is a known uncoupler of oxidative phosphorylation. oup.comnih.gov This process disrupts the normal production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov The compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for ATP synthase to produce ATP. pdx.edu Instead of being used for energy production, the energy from the electron transport chain is released as heat. nih.gov

In studies on rat liver mitochondria, this compound demonstrated a significant uncoupling activity. oup.com At concentrations greater than 1.33 μM, it inhibited ADP phosphorylation and cellular respiration. oup.com This uncoupling effect is a key mechanism of its toxicity, leading to a depletion of cellular energy reserves. nih.gov The severity of these effects generally increases with the degree of chlorination of the phenol (B47542). nih.gov

Direct Action on Intracellular Proteins and Enzyme Systems

This compound can directly interact with and inhibit the function of various intracellular proteins and enzyme systems. This interaction can disrupt a wide range of cellular processes. For instance, studies have shown that tetrachlorophenols can bind to mitochondrial proteins, which is linked to their uncoupling properties. epa.gov The methylation of this compound is a common industrial process, and its mechanism involves the inhibition of enzyme activity and disruption of membrane integrity.

Interaction with Microsomal Monooxygenase Systems (e.g., Cytochrome P450 Inhibition)

The microsomal monooxygenase system, particularly the cytochrome P450 (CYP) enzymes, plays a crucial role in the metabolism of foreign compounds. This compound has been shown to interact with and inhibit these enzyme systems. nih.govresearchgate.net

Research has demonstrated that tetrachlorophenols, including the 2,3,4,5-isomer, can strongly inhibit certain human CYP isoforms, specifically CYP2C8 and CYP2C9. nih.govresearchgate.net This inhibition can alter the metabolism of other substances, potentially leading to an accumulation of toxic compounds. In vitro studies using rat liver microsomes have indicated that tetrachlorophenols can shift the metabolism of other chemicals, such as aromatic amines, towards the formation of carcinogenic metabolites. cdc.gov

Formation of Reactive Intermediates (e.g., Chlorinated Quinoid Compounds, Semiquinone Radicals)

The metabolism of this compound can lead to the formation of highly reactive intermediates, such as chlorinated quinoid compounds and semiquinone radicals. nih.govresearchgate.net These reactive species can cause significant cellular damage.

During the degradation of tetrachlorophenols, chlorinated quinoid intermediates and semiquinone radicals are produced. nih.govresearchgate.net These intermediates are involved in the generation of chemiluminescence during advanced oxidation processes. nih.govresearchgate.net The formation of semiquinone radicals has been confirmed through electron spin resonance (ESR) studies. researchgate.net These radicals, along with other reactive oxygen species, are believed to be responsible for DNA damage observed in in vitro tests. cdc.gov The oxidation of tetrachlorophenols can lead to the formation of quinones, which are known to be reactive. waterquality.gov.au

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

This compound is classified as very toxic to aquatic life, with long-lasting effects. chemicalbook.inlgcstandards.comcpachem.com Its impact is observed across various trophic levels in both aquatic and terrestrial ecosystems.

Acute and Chronic Ecotoxicity in Aquatic Biota (e.g., Fish, Invertebrates, Plants)

The compound exhibits significant acute and chronic toxicity to a range of aquatic organisms.

Fish: this compound is toxic to fish species such as fathead minnows (Pimephales promelas) and rainbow trout (Oncorhynchus mykiss). caymanchem.combertin-bioreagent.com The lethal concentration (LC50) values, which represent the concentration that is lethal to 50% of the test organisms, have been determined to be 0.496 mg/L for fathead minnows and 0.304 mg/L for rainbow trout. caymanchem.combertin-bioreagent.com

Invertebrates: Aquatic invertebrates are also susceptible to the toxic effects of tetrachlorophenols. While specific data for the 2,3,4,5-isomer is limited in the provided results, data for the related 2,3,4,6-tetrachlorophenol (B30399) shows a 7-day no-observed-effect concentration (NOEC) for four species of freshwater crustaceans ranging from 240 to 340 µg/L. waterquality.gov.au

Plants: Information regarding the specific toxicity of this compound to aquatic plants was not detailed in the search results. However, the broader class of chlorophenols is known to be toxic to aquatic flora.

The ecotoxicity of chlorophenols is influenced by environmental factors such as pH, with higher toxicity often observed at lower pH levels. waterquality.gov.au Due to its potential for bioaccumulation, with an estimated bioconcentration factor (BCF) of 930, there is a high potential for this compound to concentrate in aquatic organisms. waterquality.gov.auchemicalbook.in

Table of Ecotoxicity Data for this compound

| Organism | Species | Endpoint | Value (mg/L) |

|---|---|---|---|

| Fish | Fathead Minnow (Pimephales promelas) | LC50 | 0.496 |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.304 |

Bioaccumulation and Biomagnification in Aquatic Food Webs

This compound (2,3,4,5-TeCP) demonstrates a potential for bioaccumulation in aquatic organisms, a process where the concentration of a chemical in an organism exceeds that in the surrounding environment. This is largely influenced by the compound's hydrophobicity, often indicated by its octanol-water partition coefficient (log Kow). For 2,3,4,5-TeCP, the log Kow is approximately 4.2, suggesting a tendency to accumulate in the fatty tissues of aquatic life. nih.gov

The bioconcentration factor (BCF), which measures the accumulation of a waterborne chemical by an aquatic organism, is a key indicator of bioaccumulation potential. Studies have shown that the BCF for 2,3,4,5-TeCP in fish can be significant. For instance, in rainbow trout, the steady-state blood/water concentration factor (BCFBW), a measure related to BCF, varies with the pH of the water. nih.gov The BCF for 2,3,4,5-TeCP has been reported to be 1550 in fish. pops.int It is also noted as being toxic to fathead minnows and rainbow trout, with LC50 values of 0.496 and 0.304 mg/L, respectively. caymanchem.com

While bioaccumulation is evident, the potential for biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain—is less clear. Research suggests that for many compounds, direct uptake from water (bioconcentration) is a more significant pathway for residue accumulation in fish than through the food chain. cdc.gov However, the persistence of tetrachlorophenols in tissues suggests some potential for transfer through food webs. cdc.gov For example, in the lower Fraser River, the benthivorous prickly sculpin showed much higher levels of chlorinated phenols than the benthic organisms they prey on, indicating biomagnification. publications.gc.ca

Table 1: Bioaccumulation Data for this compound

| Parameter | Value | Species | Reference |

| Log Kow | 4.2 | - | nih.gov |

| Bioconcentration Factor (BCF) | 1550 | Fish | pops.int |

| LC50 (96h) | 0.496 mg/L | Fathead Minnow | caymanchem.com |

| LC50 (96h) | 0.304 mg/L | Rainbow Trout | caymanchem.com |

Effects on Microbial Community Structure and Function

In soil, chlorophenols can inhibit microbial activity. The degradation of 2,3,4,5-TeCP itself is dependent on microbial action. Under anaerobic conditions, reductive dehalogenation by microbial communities is a key degradation pathway, where chlorine atoms are replaced by hydrogen. cdc.gov However, high concentrations of the compound can be toxic to the very microbes responsible for its breakdown.

Human Health Effects

Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways

The human body can absorb this compound through various routes, after which it is distributed to different tissues, metabolized, and eventually excreted. canada.ca

This compound can be absorbed into the body through ingestion, inhalation, and skin contact. noaa.govnih.gov

Oral: Absorption of chlorophenols following oral administration is generally rapid and nearly complete. cdc.gov Animal studies with various chlorophenols show absorption rates between 69% and 100%. cdc.gov

Inhalation: Inhalation is a significant route of exposure, particularly in occupational settings where tetrachlorophenols are used. nih.gov Dust from the compound can irritate the nose and throat. noaa.gov

Dermal: Skin contact is another primary route of absorption. noaa.govnih.gov Tetrachlorophenols can pass through the skin, and prolonged contact can lead to skin irritation and dermatitis. noaa.gov Estimates of dermal absorption in humans for chlorophenols in general vary widely, from 30% to 100%. cdc.gov

Once absorbed, this compound is distributed throughout the body via the bloodstream. The highest concentrations of chlorophenols are typically found in the liver and kidneys. canada.cacdc.gov To a lesser extent, they can also accumulate in the brain, muscle, and fat. canada.ca The degree of binding to plasma proteins, which influences the compound's retention in the body, tends to increase with the number of chlorine atoms on the phenol ring. cdc.gov Chronic exposure can lead to liver and kidney damage. noaa.govnih.gov

The metabolism of this compound primarily occurs in the liver. canada.ca The main metabolic pathways involve conjugation with glucuronic acid and sulfate (B86663) to form water-soluble metabolites that can be more easily excreted from the body. canada.cacdc.gov

A minor metabolic pathway for 2,3,4,5-TeCP involves dechlorination to form trichlorohydroquinone. nih.gov Studies in rats have shown that after administration of 2,3,4,5-TeCP, a small amount of trichloro-p-hydroquinone was identified as a urinary metabolite. nih.gov Most of the this compound is excreted unchanged in the urine. nih.gov In some instances, this compound itself is a metabolite of other compounds, such as the insecticide lindane and pentachlorobenzene (B41901). inchem.orgebi.ac.ukpops.int

Table 2: ADME Summary for this compound

| ADME Stage | Details | Reference |

| Absorption | Rapid and nearly complete via oral, inhalation, and dermal routes. | noaa.govnih.govcdc.gov |

| Distribution | Primarily accumulates in the liver and kidneys. | canada.cacdc.gov |

| Metabolism | Major pathway: Glucuronide and sulfate conjugation in the liver. Minor pathway: Dechlorination to trichlorohydroquinone. | canada.cacdc.govnih.gov |

| Excretion | Primarily excreted in the urine, both as unchanged compound and as conjugated metabolites. | canada.canih.govnih.gov |

Excretion Patterns and Metabolites

The metabolic processing and subsequent excretion of this compound (2,3,4,5-TeCP) show distinct patterns compared to other tetrachlorophenol isomers. Following exposure, 2,3,4,5-TeCP is absorbed and largely excreted in the urine. nih.gov However, its rate of elimination is notably slower than its isomers. ebi.ac.ukcdc.gov Studies in rats have shown that only about 60% of a given dose of 2,3,4,5-TeCP could be recovered from urine within 72 hours, whereas other isomers like 2,3,5,6-tetrachlorophenol (B165523) are almost entirely eliminated within 24 hours. ebi.ac.uk

While a significant portion of 2,3,4,5-TeCP is excreted unchanged, metabolic transformation does occur. nih.gov One identified urinary metabolite is trichlorohydroquinone , although it is considered a minor product of 2,3,4,5-TeCP metabolism in rats. ebi.ac.ukcdc.govcdc.gov

The metabolism of related compounds provides further insight into the potential biotransformation pathways. For instance, this compound itself has been identified as a minor metabolite of 1,2,3,4-tetrachlorobenzene (B165215) in squirrel monkeys. ebi.ac.uktandfonline.com In these same studies, the major metabolite of 1,2,3,4-tetrachlorobenzene was found to be N-acetyl-s-(2,3,4,5-tetrachlorophenyl) cysteine , accounting for 85% of the radioactivity in the urine. ebi.ac.uktandfonline.com This highlights a shared metabolic pathway involving the 2,3,4,5-tetrachlorophenyl structure. Furthermore, 2,3,4,5-TeCP has also been identified as a metabolite of other environmental contaminants, including pentachlorophenol (B1679276), hexachlorocyclohexane, and pentachloronitrobenzene. nih.govebi.ac.ukcdc.govgovinfo.gov

| Parent Compound | Metabolite | Observation Details | Reference |

|---|---|---|---|

| This compound | Trichlorohydroquinone | Identified as a minor urinary metabolite in rats. | ebi.ac.ukcdc.govcdc.gov |

| 1,2,3,4-Tetrachlorobenzene | N-acetyl-s-(2,3,4,5-tetrachlorophenyl) cysteine | Major metabolite (85%) in squirrel monkey urine. | ebi.ac.uktandfonline.com |

| 1,2,3,4-Tetrachlorobenzene | This compound | Identified as a minor metabolite in squirrel monkey urine. | ebi.ac.uktandfonline.com |

| Pentachlorophenol | This compound | Identified as a urinary metabolite in rats. | cdc.gov |

Systemic Organ Toxicity and Observed Health Endpoints

Comprehensive toxicological data specifically for this compound are limited; much of the available information is generalized from the chlorophenol class or based on studies of its isomers. nih.govcdc.gov Toxicity data for 2,3,4,5-TeCP are primarily confined to acute lethality and dermal toxicity studies. nih.gov

Hepatic and Renal Effects

The liver and kidneys are established targets for chlorophenols. cdc.govcanada.ca Chronic exposure to this class of compounds may lead to liver and kidney damage. noaa.gov While specific studies on 2,3,4,5-TeCP are scarce, effects observed from other chlorophenols—such as 2,3,4,6-TeCP—include increased liver weight, hepatocellular hypertrophy, and necrosis. nih.govcdc.gov These findings suggest potential, though not specifically documented, risks to the hepatic and renal systems from 2,3,4,5-TeCP exposure.

Neurological Manifestations

Neurological effects have been observed following exposure to tetrachlorophenols. nih.govcdc.gov Animal studies involving a single dermal application of tetrachlorophenols, including 2,3,4,5-TeCP, resulted in clinical signs of neurotoxicity such as lethargy, tremors, and convulsions. nih.govcdc.gov General symptoms associated with exposure to this class of compounds can include headache, dizziness, weakness, and stupor. noaa.gov

Effects on Body Weight Regulation

There is a lack of specific research examining the effects of this compound on body weight regulation. nih.gov However, studies on other chlorophenols, including various di-, tri-, and tetrachlorophenol isomers, have reported decreases in body weight or reductions in body weight gain following oral exposure. nih.gov

Reproductive System Considerations

| System/Endpoint | Observed Effects for this compound | Observed Effects for Related Chlorophenols | Reference |

|---|---|---|---|

| Hepatic/Renal | Potential for damage based on compound class. | Increased liver weight, hepatocellular hypertrophy, necrosis (for 2,3,4,6-TeCP and others). | nih.govcdc.govnoaa.gov |

| Neurological | Lethargy, tremors, convulsions (dermal exposure). | Central nervous system depression. | nih.govcdc.gov |

| Body Weight | No specific data available. | Decreased body weight or weight gain (for other chlorophenols). | nih.gov |

| Reproductive | Insufficient data available. | Reproductive system is a known target; developmental delays seen with 2,3,4,6-TeCP. | cdc.govepa.gov |

Immunological System Responses

There is no specific data available from human studies regarding the immunological effects of this compound. nih.gov Within the broader class of chlorophenols, only 2,4-dichlorophenol (B122985) (2,4-DCP) has been shown to affect immune system function in animal studies, causing decreased cell-mediated immunity and enhanced humoral immunity. cdc.goviarc.frwho.int While direct immunological studies on 2,3,4,5-TeCP are lacking, it has been tested for mutagenicity. In these assays, 2,3,4,5-TeCP was found to be negative or weakly positive in the absence of metabolic activation but tested positive in the presence of metabolic activation, suggesting it can be transformed into a mutagenic substance by metabolic processes. iarc.fr

Carcinogenic Potential and Related Considerations (e.g., Polychlorophenols Classification, Dioxin Formation)

The carcinogenic potential of this compound is primarily evaluated within the broader context of polychlorophenols (PCPs) and their sodium salts. The International Agency for Research on Cancer (IARC) has classified combined exposures to polychlorophenols or their sodium salts as "possibly carcinogenic to humans (Group 2B)". inchem.orgwho.int This classification is based on limited evidence for carcinogenicity in humans and evidence from studies on experimental animals for some specific chlorophenols. inchem.org

In human epidemiological studies, exposure to chlorophenols has been associated with several types of cancer, with the most consistent findings being for soft-tissue sarcoma and non-Hodgkin lymphoma. inchem.org However, IARC notes that it is not possible to exclude a confounding effect from polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are common, highly toxic contaminants in chlorophenol products. inchem.org

A significant consideration in the toxicology of chlorophenols is their potential to act as precursors for the formation of dioxins. Polychlorinated dibenzo-p-dioxins can be formed during the manufacturing process of chlorophenols, particularly when temperature and pressure conditions are not well-controlled. nih.gov For instance, the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) is a known byproduct of 2,4,5-trichlorophenol (B144370) synthesis. epa.gov Thermal processes, such as the incineration of waste containing chlorophenols, can also lead to the formation of PCDDs and PCDFs. unimib.it The mechanism often involves the condensation of chlorophenol molecules or their radicals. nih.gov

IARC Carcinogenicity Classifications for Polychlorophenols

| Compound/Exposure Scenario | IARC Classification | Basis for Classification |

| Combined exposures to polychlorophenols or their sodium salts | Group 2B (Possibly carcinogenic to humans) | Limited evidence in humans; evidence in experimental animals for some congeners. inchem.orgwho.intnih.gov |

| Pentachlorophenol | Group 1 (Carcinogenic to humans) | Sufficient evidence in humans (non-Hodgkin lymphoma). nih.gov |

| 2,4,6-Trichlorophenol (B30397) | Group 2B (Possibly carcinogenic to humans) | Limited evidence in experimental animals. inchem.org |

| 2,4,5-Trichlorophenol | Inadequate evidence in experimental animals. | Data were considered inadequate for an evaluation. inchem.orgepa.gov |

| Tetrachlorophenols | No data available for evaluation. | No adequate carcinogenicity studies in experimental animals were available to the IARC working group. inchem.org |

Molecular Toxicology and DNA Interactions

The molecular mechanisms underlying the toxicity and potential carcinogenicity of this compound are complex and not fully elucidated. However, studies on this and related compounds point towards interactions with cellular macromolecules, including DNA, and the induction of oxidative stress.

While comprehensive data on the genotoxicity of many individual chlorophenols are lacking, some studies have specifically implicated this compound in DNA interactions. inchem.org In a prophage induction assay with Escherichia coli (a test that detects DNA damage), this compound was reported as weakly positive without metabolic activation and positive with the addition of a metabolic activation system. iarc.fr This finding suggests that the compound or its metabolites can interact with DNA or interfere with DNA replication processes. Furthermore, a cytogenetic analysis using hamster lung cells has been reported for this compound, indicating its potential to affect chromosome structure. chemsrc.com

Research on other highly chlorinated phenols provides additional insight. Pentachlorophenol, for example, is thought to exhibit weak clastogenic activity (the ability to cause breaks in chromosomes) by enhancing oxidative DNA damage following metabolic activation. inchem.orgiarc.fr Studies on various chlorophenols, including 2,4,5-trichlorophenol and pentachlorophenol, have demonstrated their ability to induce oxidative DNA base damage in human peripheral blood lymphocytes in vitro. researchgate.net This suggests a common pathway where the compounds lead to the formation of reactive oxygen species that can damage DNA. The mechanism for some substituted phenols also includes the uncoupling of mitochondrial oxidative phosphorylation, a process that can contribute to cellular stress. uq.edu.au

Genotoxicity Data for this compound and Related Compounds

| Compound | Test System | Endpoint | Result |

| This compound | Escherichia coli (Prophage induction) | DNA damage | Positive (with metabolic activation) iarc.fr |

| This compound | Hamster Lung Cells | Cytogenetic analysis | Positive results reported chemsrc.com |

| 2,4,6-Trichlorophenol | Various | Aneugenic and clastogenic activity | Weak activity suggested inchem.org |

| Pentachlorophenol | Various | Clastogenic activity (oxidative DNA damage) | Weak activity (with metabolic activation) inchem.org |

| Various Chlorophenols | Human Lymphocytes | DNA base oxidation | Positive researchgate.net |

Advanced Analytical Methodologies and Biomonitoring of 2,3,4,5 Tetrachlorophenol

Chromatographic Techniques for Environmental Analysis

Chromatographic methods are the cornerstone for the analysis of 2,3,4,5-tetrachlorophenol, providing robust and reliable separation and detection. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. This technique offers high sensitivity and specificity, allowing for the identification and quantification of the compound even at trace levels in complex matrices. chromatographyonline.comnih.gov